

The Structural-Activity Relationship of Flt3-IN-18 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of **Flt3-IN-18** and its analogs, a series of potent FMS-like tyrosine kinase 3 (Flt3) inhibitors. Flt3 is a critical target in the development of therapies for acute myeloid leukemia (AML), particularly in patients harboring Flt3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. **Flt3-IN-18**, a 2,6,9-trisubstituted purine derivative, has demonstrated significant inhibitory activity against Flt3 kinase and the proliferation of Flt3-ITD positive AML cell lines. This document summarizes the key quantitative data, details the experimental methodologies for the evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and SAR Summary

Flt3-IN-18 (also referred to as compound 7d in the primary literature) is a potent Flt3 inhibitor with an IC50 of 3 nM.[1] The core scaffold of this series is a 2,6,9-trisubstituted purine. The structural modifications of **Flt3-IN-18** analogs have been systematically explored to understand the key molecular features required for potent and selective Flt3 inhibition. The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions at the C2, C6, and N9 positions of the purine ring on both biochemical and cellular activity.

Table 1: SAR of Substitutions at the N9 Position



Compound	R (N9)	Flt3 IC50 (µM)	MV4-11 GI50 (μM)	MOLM-13 GI50 (μM)
7a	methyl	>10	>10	>10
7b	ethyl	0.045	0.012	0.009
7c	isopropyl	0.005	0.003	0.002
7d (Flt3-IN-18)	cyclopentyl	0.003	0.002	0.001
7e	cyclohexyl	0.004	0.003	0.002

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of N9 SAR: A clear trend is observed where increasing the size of the aliphatic substituent at the N9 position from methyl to cyclopentyl enhances the inhibitory activity. The cyclopentyl group in **Flt3-IN-18** (7d) appears to be optimal for potent Flt3 inhibition and cellular antiproliferative activity.

Table 2: SAR of Substitutions at the C2 Position

Compound	R (C2)	Flt3 IC50 (µM)	MV4-11 GI50 (μΜ)	MOLM-13 GI50 (μM)
7d (Flt3-IN-18)	(1r,4r)-4- aminocyclohexyl	0.003	0.002	0.001
7f	(1s,4s)-4- aminocyclohexyl	0.025	0.015	0.011
7g	4- aminocyclohexyl (cis/trans mixture)	0.008	0.005	0.004
7h	piperidin-4-yl	0.012	0.008	0.006
7i	N- methylpiperidin- 4-yl	0.031	0.022	0.018



Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C2 SAR: The (1r,4r)-4-aminocyclohexyl group at the C2 position is critical for high potency, as seen in **Flt3-IN-18** (7d). The stereochemistry is important, with the trans isomer (7d) being more active than the cis isomer (7f). Replacing the cyclohexyl ring with a piperidinyl moiety leads to a decrease in activity.

Table 3: SAR of Substitutions at the C6 Position

Compound	R (C6)	Flt3 IC50 (µM)	MV4-11 GI50 (μΜ)	MOLM-13 GI50 (μM)
7d (Flt3-IN-18)	4- (morpholinometh yl)phenyl	0.003	0.002	0.001
7 j	4-(4- methylpiperazin- 1- ylmethyl)phenyl	0.004	0.003	0.002
7k	4-(piperidin-1- ylmethyl)phenyl	0.006	0.004	0.003
71	4- ((dimethylamino) methyl)phenyl	0.010	0.007	0.005
7m	phenyl	>10	>10	>10

Data compiled from Gucký T, et al. J Med Chem. 2018.[1]

Summary of C6 SAR: A substituted phenyl ring at the C6 position is essential for activity. The 4-(morpholinomethyl)phenyl group in **Flt3-IN-18** (7d) provides excellent potency. Other basic amine-containing substituents at the para position of the phenyl ring are also well-tolerated, while an unsubstituted phenyl ring leads to a complete loss of activity.

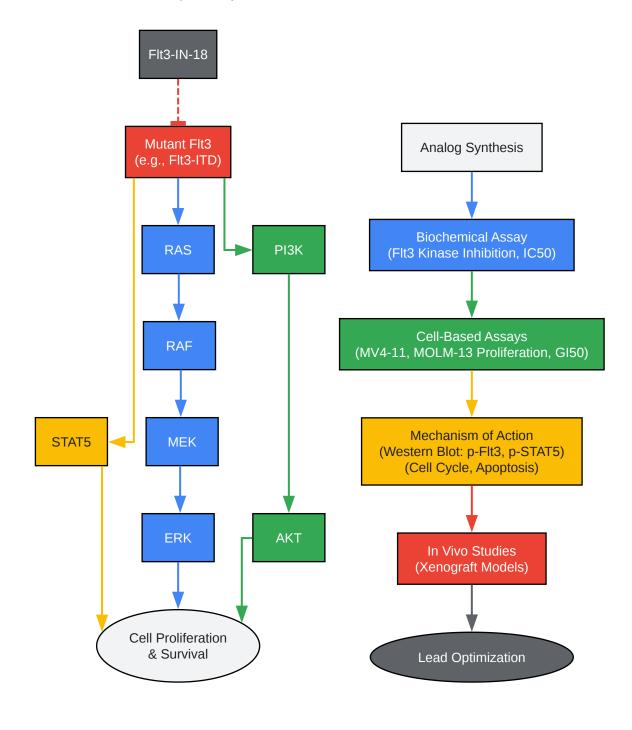
Signaling Pathways and Experimental Workflows



To understand the mechanism of action of **Flt3-IN-18** and its analogs, it is crucial to visualize the Flt3 signaling pathway and the experimental workflows used for their evaluation.

Flt3 Signaling Pathway

Mutant Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. The primary pathways implicated are the STAT5, RAS/MAPK, and PI3K/AKT pathways.





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References

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- To cite this document: BenchChem. [The Structural-Activity Relationship of Flt3-IN-18
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